molecular formula C22H23N3O2 B11126327 2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11126327
M. Wt: 361.4 g/mol
InChI Key: POELYCIJNQBTCZ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a tert-butylphenyl group, a methoxybenzylamino group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a suitable electrophile.

    Attachment of the Methoxybenzylamino Group: This can be achieved through a nucleophilic substitution reaction, where a methoxybenzylamine is introduced to the oxazole ring.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamino group, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The oxazole ring and nitrile group could play crucial roles in binding to these targets, while the tert-butylphenyl and methoxybenzylamino groups might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Tert-butylphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile: Similar structure but with a methoxyphenyl group instead of a methoxybenzylamino group.

    2-(4-Tert-butylphenyl)-5-[(4-hydroxybenzyl)amino]-1,3-oxazole-4-carbonitrile: Similar structure but with a hydroxybenzylamino group instead of a methoxybenzylamino group.

Uniqueness

The uniqueness of 2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzylamino group, in particular, may enhance its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H23N3O2/c1-22(2,3)17-9-7-16(8-10-17)20-25-19(13-23)21(27-20)24-14-15-5-11-18(26-4)12-6-15/h5-12,24H,14H2,1-4H3

InChI Key

POELYCIJNQBTCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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